molecular formula C17H14FNO2 B11415489 N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11415489
M. Wt: 283.30 g/mol
InChI Key: LANXIGXYDANYHA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzofuran or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
  • N-(4-bromophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
  • N-(4-methylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C17H14FNO2/c1-11-2-7-15-12(10-21-16(15)8-11)9-17(20)19-14-5-3-13(18)4-6-14/h2-8,10H,9H2,1H3,(H,19,20)

InChI Key

LANXIGXYDANYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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